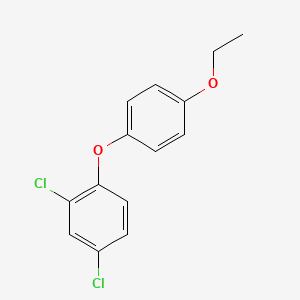

4-(2,4-Dichlorophenoxy)phenetole

Beschreibung

4-(2,4-Dichlorophenoxy)phenetole is a synthetic aromatic ether compound characterized by a phenetole (ethoxybenzene) backbone substituted with a 2,4-dichlorophenoxy group. Its molecular structure combines a benzene ring linked to an ethoxy group (-OCH₂CH₃) and a 2,4-dichlorophenoxy moiety (-O-C₆H₃Cl₂). These analogs share the 2,4-dichlorophenoxy functional group, which is critical for their herbicidal activity.

Eigenschaften

CAS-Nummer |

58942-49-7 |

|---|---|

Molekularformel |

C14H12Cl2O2 |

Molekulargewicht |

283.1 g/mol |

IUPAC-Name |

2,4-dichloro-1-(4-ethoxyphenoxy)benzene |

InChI |

InChI=1S/C14H12Cl2O2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2H2,1H3 |

InChI-Schlüssel |

LUEQDZVZKARUDG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)phenetole typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorophenol with phenetole under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring .

Industrial Production Methods

Industrial production of 4-(2,4-Dichlorophenoxy)phenetole may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dichlorophenoxy)phenetole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,4-Dichlorophenoxy)phenetole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of herbicides and other agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(2,4-Dichlorophenoxy)phenetole involves its interaction with specific molecular targets. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, functional, and environmental properties of 4-(2,4-dichlorophenoxy)phenetole and its analogs:

Key Observations:

Structural Differences: 4-(2,4-Dichlorophenoxy)phenetole lacks the carboxylic acid group present in 2,4-DB, MCPA, and 2,4-D. This absence reduces its polarity, likely resulting in lower water solubility compared to its acidic analogs (e.g., 2,4-DB: 46 mg/L vs. phenetole: predicted <10 mg/L) . Unlike triclosan (TCS), which has a hydroxyl group, phenetole’s ethoxy group may confer greater stability against oxidation .

Herbicidal Activity: Carboxylic acid derivatives (e.g., 2,4-DB, MCPA) act as synthetic auxins, disrupting plant cell growth . Phenetole’s mechanism remains unstudied but may differ due to its non-acidic nature.

Environmental Impact: Acidic analogs like 2,4-DB and MCPA show moderate biodegradability in wastewater treatment (up to 99.5% removal) . Phenetole’s ether linkage may hinder microbial degradation, increasing persistence .

Research Findings and Data Gaps

Degradation Pathways: 2,4-DB is metabolized by soil fungi (Phytophthora megasperma) via side-chain shortening to 2,4-dichlorophenol (2,4-DCP), a toxic intermediate . Phenetole’s degradation products remain uncharacterized.

Toxicity Profile :

- Triclosan (structurally closest to phenetole) exhibits endocrine-disrupting effects in aquatic organisms . Phenetole’s ethoxy group may reduce bioaccumulation but requires empirical validation.

Synthesis and Applications: Potassium salts of 2,4-DB (e.g., potassium 4-(2,4-dichlorophenoxy)butyrate) are formulated for improved solubility and field efficacy . Phenetole derivatives, such as methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, have been patented but lack commercial traction .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.